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Compound of Interest

Compound Name:
5-Chloro-2-iodoaniline

hydrochloride

CAS No.: 6781-33-5

Cat. No.: B3278462 Get Quote

Executive Summary
5-Chloro-2-iodoaniline (CAS: 6828-35-9) is a high-value halogenated aniline intermediate used

extensively in the synthesis of nitrogen-containing heterocycles, particularly indoles and

quinolines. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a

nucleophilic amino group (

), an electrophilic iodine at the ortho position (highly active for Pd-catalyzed coupling), and a
chlorine at the meta position (providing metabolic stability or secondary functionalization sites).

This guide provides an in-depth analysis of its physicochemical properties, with a specific focus

on pKa derivation, structural electronic effects, and catalytic utility in drug development.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8][9][10]
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Property Data

IUPAC Name 5-Chloro-2-iodoaniline

CAS Registry Number 6828-35-9

Molecular Formula

Molecular Weight 253.47 g/mol

SMILES Nc1cc(Cl)ccc1I

Appearance Solid (Crystalline needles or powder)

Melting Point 40–44 °C

Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble

in Water

Storage
Light Sensitive; Store under inert atmosphere at

2–8 °C

Structural Analysis & pKa Values
Understanding the basicity of 5-chloro-2-iodoaniline is critical for optimizing reaction conditions

(e.g., choice of base in cross-couplings) and predicting its behavior in biological systems.

Electronic Effects
The basicity of the aniline nitrogen is dramatically reduced by the combined electron-

withdrawing effects of the halogen substituents:

2-Iodo (Ortho Effect): The iodine atom exerts a negative inductive effect (

) and a steric "ortho effect" that twists the amino group, reducing the overlap of the nitrogen
lone pair with the aromatic

-system. However, the inductive withdrawal dominates, significantly lowering the pKa.

5-Chloro (Meta Effect): The chlorine atom at the meta position exerts a strong inductive

withdrawing effect (
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) without the resonance donation (

) that would be seen at the para position. This further destabilizes the protonated ammonium
form.

pKa Derivation and Values
While direct experimental aqueous pKa values for this specific di-substituted congener are rare

in public literature, they can be rigorously derived from the experimental values of its mono-

substituted analogs using the principle of additivity of substituent effects.

Reference Experimental Values:

Aniline: pKa

4.63

2-Iodoaniline: pKa

2.60 (Shift:

)

3-Chloroaniline: pKa

3.52 (Shift:

)

Predicted pKa Calculation: Using the Hammett-based additivity approach:

Compound pKa (Conjugate Acid) Source/Method

Aniline 4.63 Experimental (Ref 1)

2-Iodoaniline 2.60 Experimental (Ref 2)

3-Chloroaniline 3.52 Experimental (Ref 3)

5-Chloro-2-iodoaniline 1.5 – 1.8 Predicted (Additivity Model)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3278462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion: 5-Chloro-2-iodoaniline is a very weak base. In reaction mixtures, it will remain non-

protonated even under moderately acidic conditions (pH > 2), but its nucleophilicity is also

attenuated, often requiring forcing conditions or specific catalysts for nucleophilic attacks.

Structural Influence Diagram
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Figure 1: Additivity of electronic effects leading to the reduced basicity of 5-Chloro-2-

iodoaniline.

Synthetic Utility & Reactivity
The compound serves as a "linchpin" scaffold. The C-I bond is significantly more reactive

toward oxidative addition than the C-Cl bond, allowing for chemoselective functionalization.

Key Transformations
Suzuki-Miyaura Coupling: The 2-iodo position reacts selectively with boronic acids/esters.

Sonogashira Coupling: Reaction with terminal alkynes to form indole precursors (Larock

indole synthesis).

Buchwald-Hartwig Amination: The aniline nitrogen can serve as the nucleophile, though its

low basicity often requires strong bases (e.g., NaOtBu) and specific ligands (e.g., XPhos,

BrettPhos).
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Reaction Workflow: Indole Synthesis
One of the most common applications is the synthesis of 5-chloroindoles via a Larock-type

annulation or sequential Sonogashira/Cyclization.

5-Chloro-2-iodoaniline
(Starting Material)

Sonogashira Coupling
(Terminal Alkyne, Pd(PPh3)2Cl2, CuI)

 Selective C-I Activation

2-Alkynylaniline Intermediate

Cyclization
(Base-mediated or Metal-catalyzed)

 Intramolecular Attack

5-Chloro-2-substituted Indole
(Target Scaffold)

Click to download full resolution via product page

Figure 2: Workflow for converting 5-chloro-2-iodoaniline into an indole scaffold.

Experimental Protocols
Handling & Stability

Light Sensitivity: Iodine-carbon bonds can be photolabile. Handle in amber glassware or

wrap vessels in foil.

Oxidation: Anilines can oxidize to "aniline black" impurities. Store under nitrogen/argon.
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Protocol: Chemoselective Suzuki Coupling
This protocol demonstrates the selective coupling at the C-I position, leaving the C-Cl bond

intact.

Materials:

5-Chloro-2-iodoaniline (1.0 equiv)

Aryl boronic acid (1.1 equiv)

(3-5 mol%)

(2.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

Charge: In a glovebox or under Argon flow, add 5-chloro-2-iodoaniline, aryl boronic acid,

base, and Pd catalyst to a reaction vial.

Solvate: Add degassed Dioxane/Water mixture.

React: Heat to 80 °C for 4–6 hours. (Monitor via HPLC/TLC; the C-I bond reacts rapidly).

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

, and concentrate.

Purification: Flash column chromatography (Hexanes/EtOAc). The product will be a 2-aryl-5-

chloroaniline.

Safety & Hazards (MSDS Highlights)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3278462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazard Class Code Description

Acute Toxicity H301 Toxic if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Damage H318 Causes serious eye damage.

STOT-SE H335
May cause respiratory

irritation.

Precaution: Always use a fume hood. Avoid dust formation. Wear nitrile gloves and safety

goggles. In case of contact, wash immediately with polyethylene glycol 400 or plenty of water.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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